2,4-Difluoro-5-nitrobenzenesulfonyl chloride
Overview
Description
2,4-Difluoro-5-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2ClF2NO4S and a molecular weight of 257.6 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of two fluorine atoms, a nitro group, and a sulfonyl chloride group attached to a benzene ring, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride typically involves the nitration of 2,4-difluorobenzenesulfonyl chloride. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-nitrobenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Amino Derivatives: Formed from the reduction of the nitro group.
Scientific Research Applications
2,4-Difluoro-5-nitrobenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Proteomics Research: Used as a reagent for modifying proteins and peptides.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile used . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrobenzenesulfonyl chloride: Similar structure but with two nitro groups instead of one.
2-Nitrobenzenesulfonyl chloride: Contains only one nitro group and no fluorine atoms.
2,4-Difluorobenzenesulfonyl chloride: Lacks the nitro group, making it less reactive in certain reactions.
Uniqueness
2,4-Difluoro-5-nitrobenzenesulfonyl chloride is unique due to the presence of both fluorine and nitro groups, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable reagent in various research and industrial applications .
Properties
IUPAC Name |
2,4-difluoro-5-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-2-5(10(11)12)3(8)1-4(6)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZYVFJSHFBTTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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